Cas no 885275-44-5 (Pyrazolo1,5-apyridine-3-carbothioic acid amide)

Pyrazolo1,5-apyridine-3-carbothioic acid amide 化学的及び物理的性質
名前と識別子
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- Pyrazolo[1,5-a]pyridine-3-carbothioamide
- Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide
- Pyrazolo1,5-apyridine-3-carbothioic acid amide
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- MDL: MFCD06739038
計算された属性
- 精确分子量: 177.03600
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 2
- XLogP3: 0.5
- Surface Charge: 0
じっけんとくせい
- PSA: 75.41000
- LogP: 1.66880
Pyrazolo1,5-apyridine-3-carbothioic acid amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1009387-250mg |
Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |
885275-44-5 | 95% | 250mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1009387-1g |
Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |
885275-44-5 | 95% | 1g |
$780 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0102-100mg |
Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |
885275-44-5 | 96% | 100mg |
1382.31CNY | 2021-05-08 | |
TRC | P993860-50mg |
Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |
885275-44-5 | 50mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-1838324-0.1g |
pyrazolo[1,5-a]pyridine-3-carbothioamide |
885275-44-5 | 0.1g |
$100.0 | 2023-09-19 | ||
abcr | AB537715-500 mg |
Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide; . |
885275-44-5 | 500MG |
€609.40 | 2022-07-29 | ||
Enamine | EN300-1838324-0.5g |
pyrazolo[1,5-a]pyridine-3-carbothioamide |
885275-44-5 | 0.5g |
$109.0 | 2023-09-19 | ||
Enamine | EN300-1838324-1.0g |
pyrazolo[1,5-a]pyridine-3-carbothioamide |
885275-44-5 | 1g |
$1572.0 | 2023-06-03 | ||
Enamine | EN300-1838324-10.0g |
pyrazolo[1,5-a]pyridine-3-carbothioamide |
885275-44-5 | 10g |
$6758.0 | 2023-06-03 | ||
Enamine | EN300-1838324-1g |
pyrazolo[1,5-a]pyridine-3-carbothioamide |
885275-44-5 | 1g |
$113.0 | 2023-09-19 |
Pyrazolo1,5-apyridine-3-carbothioic acid amide 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
Pyrazolo1,5-apyridine-3-carbothioic acid amideに関する追加情報
Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide: A Comprehensive Overview
Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide, also known by its CAS number 885275-44-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique electronic properties and potential applications in drug design, agrochemicals, and advanced materials. The structure of Pyrazolo[1,5-a]pyridine is characterized by a fused pyrazole and pyridine ring system, which contributes to its aromaticity and reactivity.
Recent studies have highlighted the importance of heterocyclic compounds like Pyrazolo[1,5-a]pyridine in the development of new pharmaceutical agents. For instance, researchers have explored the potential of this compound as a scaffold for designing inhibitors of key enzymes involved in cancer progression. The sulfur-containing group in the molecule (carbothioic acid amide) plays a crucial role in enhancing its bioavailability and binding affinity to target proteins. This makes it a promising candidate for drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, Pyrazolo[1,5-a]pyridine has shown potential in the field of materials science. Its aromaticity and conjugated system make it an ideal candidate for use in organic electronics. Recent advancements have demonstrated that this compound can be incorporated into organic semiconductors to improve their charge transport properties. This opens up new possibilities for its use in flexible electronics, light-emitting diodes (LEDs), and photovoltaic devices.
The synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have optimized these synthetic routes to achieve higher yields and better purity. For example, a recent study reported the use of microwave-assisted synthesis to accelerate the formation of the heterocyclic core while maintaining precise control over the reaction conditions.
The physical and chemical properties of this compound are also subjects of extensive research. Its solubility in various solvents, thermal stability, and spectroscopic characteristics have been thoroughly investigated to understand its behavior under different conditions. These studies are essential for determining its suitability for various applications and for guiding further modifications to enhance its performance.
In conclusion, Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As new insights into its properties continue to emerge, this compound is expected to play an increasingly important role in advancing modern science and technology.
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